Product packaging for Hept-5-yn-2-ol(Cat. No.:)

Hept-5-yn-2-ol

Cat. No.: B8364616
M. Wt: 112.17 g/mol
InChI Key: GDTBEBCJWDXQIF-UHFFFAOYSA-N
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Description

Significance of Alkynols as Synthetic Intermediates in Organic Synthesis

Alkynols, a class of organic compounds containing both alkyne and hydroxyl functionalities, are significant intermediates in organic synthesis. The presence of the highly reactive alkyne triple bond and the versatile hydroxyl group in the same molecule allows for a wide array of selective chemical transformations. Alkynes, in general, are considered privileged synthons due to their reactivity and linear geometry, making them valuable for constructing complex molecular architectures. eurekaselect.comresearchgate.netfastercapital.com They are frequently employed in various named reactions, including Sonogashira coupling, Glaser reaction, and Click chemistry reactions like the Huisgen 1,3-dipolar cycloaddition. eurekaselect.comresearchgate.net The hydroxyl group in alkynols can be readily transformed through reactions such as oxidation, reduction, or substitution, further expanding their synthetic utility. ijrpr.com This dual functionality enables convergent and divergent synthetic strategies, allowing for the efficient construction of diverse organic molecules.

Unique Structural Features of Hept-5-yn-2-ol for Mechanistic Investigations and Building Block Applications

This compound possesses specific structural features that make it particularly interesting for mechanistic investigations and as a building block. The position of the alkyne and hydroxyl groups within the heptane (B126788) chain influences its reactivity and the types of reactions it can undergo. The secondary alcohol functionality at the C2 position can participate in reactions typical of alcohols, while the internal alkyne at the C5 position offers a site for various addition and coupling reactions. This specific arrangement allows for studies into the regioselectivity and stereoselectivity of reactions involving these functional groups.

As a building block, this compound can be incorporated into larger molecules, contributing its carbon chain and functional handles for further elaboration. Its structure allows for potential applications in the synthesis of natural products, pharmaceuticals, and materials science, where precise control over molecular architecture is crucial. eurekaselect.comresearchgate.net The ability to selectively modify either the alkyne or the hydroxyl group, or engage them in concerted reactions, underscores its value in constructing complex frameworks.

Historical Context of Alkynol Synthesis and Reactivity Studies

The study of alkynol synthesis and reactivity is rooted in the broader historical development of organic chemistry. Early organic synthesis, emerging in the mid-19th century, initially focused on analytical goals and the determination of chemical identity. ucl.ac.uk As the understanding of molecular structure advanced, particularly in the latter part of the 19th century, the focus shifted towards the construction of complex molecules. scripps.edu

The chemistry of alkynes and alcohols developed over time, with methods for their synthesis and transformation being continuously refined. Reactions involving carbon-carbon bond formation, such as those that would be necessary to assemble the heptane backbone of this compound, saw significant advancements. The development of reagents and catalysts for selective alkyne and alcohol transformations contributed to the growing utility of alkynols in synthesis. While specific historical details on the first synthesis or detailed reactivity studies of this compound itself may require delving into specialized historical chemical literature, its place in organic chemistry is a result of the cumulative progress in alkyne and alcohol chemistry and the evolution of synthetic methodologies. The increasing ability to control stereo- and regiochemistry in alkyne functionalization, a subject of ongoing research, reflects the historical trajectory towards more precise and efficient synthetic methods. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B8364616 Hept-5-yn-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

hept-5-yn-2-ol

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h7-8H,5-6H2,1-2H3

InChI Key

GDTBEBCJWDXQIF-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(C)O

Origin of Product

United States

Advanced Synthetic Methodologies for Hept 5 Yn 2 Ol and Its Stereoisomers

Grignard Reagent-Mediated Synthetic Routes to Hept-5-yn-2-ol

The utilization of Grignard reagents represents a cornerstone in carbon-carbon bond formation, offering versatile pathways to a wide array of organic molecules, including alkynols like this compound. These methods are predicated on the nucleophilic character of the organomagnesium species, which readily react with electrophilic carbon centers.

Carbonyl Addition Reactions for Alkynol Formation

A primary and straightforward approach to the synthesis of secondary alcohols, including this compound, involves the addition of a Grignard reagent to an aldehyde. In the context of this compound, this would conceptually involve the reaction of a propynyl (B12738560) Grignard reagent with butanal or a butyl Grignard reagent with pent-4-yn-2-one. The general mechanism commences with the nucleophilic attack of the Grignard reagent on the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.

A plausible synthetic route to this compound via this method is the reaction of propynylmagnesium bromide with propylene (B89431) oxide. This reaction leverages the nucleophilic ring-opening of the epoxide by the Grignard reagent. The attack of the propynyl nucleophile occurs at one of the epoxide's carbon atoms, leading to the cleavage of the C-O bond. Under basic or neutral conditions characteristic of Grignard reactions, the attack preferentially occurs at the less sterically hindered carbon of the epoxide. For propylene oxide, this would be the terminal carbon, which would result in the formation of this compound after protonation.

Table 1: Hypothetical Grignard-based Carbonyl Addition and Epoxide Opening Reactions for this compound Synthesis

Grignard ReagentCarbonyl/Epoxide SubstrateProduct
Propynylmagnesium bromideButanalHept-5-yn-3-ol
n-Butylmagnesium bromidePent-4-yn-2-one4-Methylhept-1-yn-4-ol
Propynylmagnesium bromidePropylene OxideThis compound

This table presents conceptually viable routes. The regioselectivity of the epoxide opening is crucial for the synthesis of the target molecule.

Cross-Coupling Strategies Employing Alkynyl Grignard Reagents

While less direct for the synthesis of this compound itself, cross-coupling reactions involving alkynyl Grignard reagents are a powerful tool for creating the carbon skeleton of related molecules. These reactions, often catalyzed by transition metals such as palladium, nickel, or iron, facilitate the coupling of an alkynyl Grignard reagent with an organic halide. For instance, propynylmagnesium bromide could be coupled with a suitable 4-halobutan-2-ol derivative, where the hydroxyl group is protected. Subsequent deprotection would yield the target alcohol. The success of this strategy hinges on the chemoselectivity of the coupling reaction, avoiding interference from the hydroxyl group.

Organolithium and Acetylide-Based Syntheses of this compound

Organolithium reagents and metal acetylides offer a complementary and often more reactive alternative to Grignard reagents for the synthesis of alkynols. The increased nucleophilicity of these reagents can be advantageous in certain synthetic scenarios.

Alkylation and Condensation Reactions of Acetylide Anions

The synthesis of this compound can be envisioned through the alkylation of an acetylide anion. For example, the lithium acetylide of propyne (B1212725) can be generated by deprotonation with a strong base like n-butyllithium. This nucleophilic acetylide can then react with propylene oxide. Similar to the Grignard reaction, this is a nucleophilic substitution reaction where the acetylide opens the epoxide ring. The subsequent addition of an acid would protonate the resulting alkoxide to furnish this compound. The regioselectivity of the epoxide ring-opening is a critical factor in determining the final product structure.

Regioselective Alkynylation Protocols

The regioselectivity of epoxide ring-opening by acetylides can be controlled by the choice of reagents and reaction conditions. Lewis acids can be employed to coordinate to the epoxide oxygen, activating it towards nucleophilic attack. The nature of the Lewis acid and the solvent can influence whether the attack occurs at the more or less substituted carbon. For the synthesis of this compound from propylene oxide and a propyne-derived nucleophile, conditions favoring attack at the terminal, less sterically hindered carbon of the epoxide are required. Research in this area has demonstrated that certain combinations of acetylides and additives can achieve high regioselectivity in the alkynylation of unsymmetrical epoxides.

Asymmetric Synthesis Approaches to Chiral this compound Analogues

This compound contains a stereocenter at the C2 position, meaning it can exist as two enantiomers, (R)-Hept-5-yn-2-ol and (S)-Hept-5-yn-2-ol. The development of synthetic methods to selectively produce one of these enantiomers is of great interest, as the biological activity of chiral molecules is often enantiomer-dependent.

The asymmetric synthesis of chiral propargyl alcohols, a class of compounds that includes this compound, is a well-established field. Common strategies include:

Asymmetric addition of alkynes to aldehydes: This approach involves the use of a chiral catalyst or ligand to control the facial selectivity of the addition of an alkynyl nucleophile to an aldehyde. For the synthesis of chiral this compound, this would involve the asymmetric addition of a metalated propyne to acetaldehyde.

Kinetic resolution of racemic alcohols: In this method, a racemic mixture of this compound is subjected to a reaction with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol.

Asymmetric reduction of ynones: The enantioselective reduction of a corresponding alkynyl ketone (hept-5-yn-2-one) using a chiral reducing agent or catalyst can provide access to enantiomerically enriched this compound.

Table 2: Overview of Asymmetric Strategies for Chiral this compound Synthesis

StrategyReactantsChiral Influence
Asymmetric AlkynylationAcetaldehyde, Propyne derivativeChiral ligand/catalyst
Kinetic ResolutionRacemic this compoundChiral acylating agent/enzyme
Asymmetric ReductionHept-5-yn-2-one (B15482208)Chiral reducing agent (e.g., CBS reagent)

The successful implementation of these advanced synthetic methodologies allows for the controlled and efficient production of this compound and its specific stereoisomers, paving the way for their use in further synthetic applications.

Enantioselective Additions to Propargylic Aldehydes and Ketones

A primary strategy for synthesizing chiral alcohols is the enantioselective addition of nucleophiles to prochiral carbonyl compounds. In the context of this compound, this involves the asymmetric reduction of the corresponding ketone, hept-5-yn-2-one.

Catalytic Asymmetric Reduction: This approach utilizes a chiral catalyst to deliver a hydride to one face of the ketone preferentially. Asymmetric transfer hydrogenation (ATH) is a prominent method, often employing ruthenium or rhodium catalysts complexed with chiral ligands. For instance, Noyori-type catalysts, such as Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective. The ketone is treated with a hydrogen source, like isopropanol (B130326) or formic acid, in the presence of a catalytic amount of the chiral complex. This method is known for its operational simplicity and high enantioselectivity, often achieving excellent enantiomeric excess (ee).

Another key method is the catalytic hydrogenation using chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), complexed with rhodium or ruthenium. These reactions typically require high pressures of hydrogen gas but provide high enantioselectivities for the reduction of a wide range of ketones.

The table below summarizes representative catalytic systems for the asymmetric reduction of ynones.

Catalyst SystemHydrogen SourceTypical ee (%)
Ru(II)-TsDPENFormic Acid/Triethylamine (B128534)>95
Rh(I)-BINAPH₂ (gas)>90
CBS Catalyst (Corey-Bakshi-Shibata)Borane (B79455) (BH₃)>98

Chiral Auxiliary and Catalytic Asymmetric Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org

Evans Asymmetric Aldol Reaction: One of the most well-established chiral auxiliary methods involves the use of Evans oxazolidinones. researchgate.net For the synthesis of a molecule like this compound, the strategy would be adapted. An acetyl-substituted chiral oxazolidinone can be deprotonated to form a chiral (Z)-enolate using a boron reagent like dibutylboron triflate. wikipedia.org This enolate can then react with an electrophile. Subsequent removal of the auxiliary via reductive cleavage (e.g., with lithium borohydride) yields the chiral alcohol. This approach is particularly powerful as it establishes stereocenters with high predictability and diastereoselectivity. researchgate.net

Catalytic Asymmetric Alkynylation: An alternative to reducing a ketone involves the asymmetric addition of an alkynyl nucleophile to an aldehyde. To synthesize this compound via this route, one would add a pent-1-yne nucleophile to acetaldehyde. The challenge lies in controlling the stereochemistry. This is achieved by using a chiral catalyst that coordinates to either the aldehyde or the alkynyl nucleophile, thereby directing the attack to one enantiotopic face of the aldehyde. Catalytic systems based on zinc, titanium, or copper with chiral ligands such as chiral amino alcohols have proven effective for this transformation, yielding propargylic alcohols with high enantiopurity. nih.gov This method offers a highly atom-economical route to chiral secondary alcohols. nih.gov

Protecting Group Strategies in this compound Synthesis

In multi-step syntheses involving this compound, it is often necessary to temporarily mask the reactive hydroxyl group. libretexts.orgresearchgate.net This prevents it from interfering with subsequent reactions, such as those involving strong bases or nucleophiles. cureffi.org Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation, stability across a range of reaction conditions, and selective removal. cureffi.org

Application of Silyl Ethers (e.g., TBDMS) for Hydroxyl Protection

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols due to its steric bulk, which confers stability to many reagents, yet allows for its selective removal under specific conditions.

Protection Procedure: The hydroxyl group of this compound can be converted to a TBDMS ether by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. organic-chemistry.org Imidazole (B134444) is a common choice as it acts as both a base and a catalyst. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The imidazole deprotonates the alcohol to form an alkoxide, which then displaces the chloride from the silicon atom in an Sₙ2-like reaction. libretexts.org The resulting TBDMS-protected this compound is significantly less acidic and non-nucleophilic, allowing for transformations at other parts of the molecule, such as modifications of the alkyne terminus.

Selective Deprotection Methodologies

The removal of the TBDMS group must be accomplished without affecting other sensitive functional groups, such as the alkyne. organic-chemistry.org The high affinity of silicon for fluoride (B91410) forms the basis of the most common deprotection strategy. harvard.edu

Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is the most common reagent for cleaving TBDMS ethers. It is typically used as a solution in tetrahydrofuran (B95107) (THF). The fluoride ion attacks the silicon atom, forming a strong Si-F bond and liberating the alcohol. harvard.edu While effective, TBAF is quite basic and can sometimes cause side reactions.

Milder fluoride sources include hydrofluoric acid in combination with a base like pyridine (B92270) (HF-Pyridine) or triethylamine trihydrofluoride (Et₃N·3HF). harvard.edu These reagents can offer greater selectivity, particularly in complex molecules.

Acidic Conditions: TBDMS ethers can also be cleaved under acidic conditions. A common method involves using a catalytic amount of a protic or Lewis acid in an alcohol solvent, such as acetyl chloride in methanol. organic-chemistry.orgorganic-chemistry.org These conditions are generally mild and can be highly selective for TBDMS group removal in the presence of other, more robust silyl ethers like TBDPS (tert-butyldiphenylsilyl). organic-chemistry.org

The table below compares common reagents for TBDMS deprotection.

ReagentSolventConditionsNotes
Tetrabutylammonium fluoride (TBAF)THFRoom TemperatureHighly effective but basic; can cause elimination side reactions.
HF-PyridineTHF or CH₃CN0 °C to Room TempLess basic than TBAF, often used for acid-sensitive substrates.
Acetic Acid (AcOH)THF/H₂ORoom TemperatureMild acidic conditions suitable for many substrates.
Acetyl Chloride (cat.)Methanol (MeOH)0 °C to Room TempVery mild and effective; generates HCl in situ. organic-chemistry.orgorganic-chemistry.org
Iron(III) Chloride (FeCl₃)DCMRoom TemperatureA mild Lewis acid catalyst for deprotection.

Alternative Synthetic Pathways and Retrosynthetic Analyses

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several alternative pathways can be envisioned beyond the direct functionalization of a seven-carbon skeleton.

Hydroboration-Oxidation of Alkyne Precursors

The hydroboration-oxidation of alkynes is a powerful method for the synthesis of carbonyl compounds. masterorganicchemistry.com While this two-step process typically yields aldehydes from terminal alkynes and ketones from internal alkynes, it can be a key step in a multi-step synthesis of this compound. libretexts.orglibretexts.orgpearson.com

Mechanism and Regioselectivity: In the first step, a borane reagent adds across the triple bond. For internal, unsymmetrically substituted alkynes, the hydroboration step often results in a mixture of two different vinylborane (B8500763) products, which upon oxidation lead to a mixture of ketones. libretexts.orgorganicchemistrytutor.com For example, the hydroboration of an alkyne like hept-2-yne would yield a mixture of heptan-2-one and heptan-3-one. To control the regioselectivity, sterically hindered boranes such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) can be used. masterorganicchemistry.comorganicchemistrytutor.com These bulky reagents preferentially add the boron atom to the less sterically hindered carbon of the triple bond.

Retrosynthetic Application: A retrosynthetic approach might start by identifying a suitable alkyne precursor that, upon hydroboration-oxidation, would yield a ketone that can be subsequently reduced to the desired alcohol. For instance, one could synthesize hept-5-yn-2-one via a different route (e.g., acylation of a smaller alkyne). Alternatively, a precursor like hepta-1,5-diyne could be selectively hydroborated at one of the triple bonds. Using a bulky borane would selectively react with the terminal alkyne, leading to an intermediate that, after oxidation and further steps, could be converted to this compound.

The primary value of this method in a synthesis of this compound is therefore not as a final step, but as a reliable way to construct a precursor ketone (hept-5-yn-2-one) from a different alkyne. This ketone would then need to undergo an asymmetric reduction, as described in section 2.3.1, to furnish the final chiral alcohol product.

Multi-Component Coupling Reactions Involving this compound Scaffolds

This compound, as a terminal alkyne, is a valuable building block in multi-component reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that incorporates a substantial portion of all the reactants. phytojournal.comlibretexts.org These reactions are highly atom-economical and offer a streamlined approach to complex molecular architectures. phytojournal.comlibretexts.org The reactivity of the terminal alkyne in this compound, particularly the acidic C-H bond, is central to its participation in these transformations, often under transition-metal catalysis. mdpi.comnih.gov

One of the most prominent multi-component reactions for terminal alkynes is the Aldehyde-Alkyne-Amine (A3) coupling, which produces valuable propargylamine (B41283) derivatives. phytojournal.comresearchgate.net This reaction typically involves the copper-catalyzed condensation of an aldehyde, an amine, and a terminal alkyne. organic-chemistry.orgorganic-chemistry.org The resulting propargylamines are versatile intermediates for the synthesis of a wide array of nitrogen-containing heterocycles and biologically active molecules. phytojournal.com

The general mechanism for the A3 coupling involves the in-situ formation of an imine from the aldehyde and amine, and a metal acetylide from the terminal alkyne. The subsequent nucleophilic addition of the acetylide to the imine yields the propargylamine product. nih.gov

While specific studies focusing exclusively on this compound in A3 couplings are not extensively detailed in the surveyed literature, its behavior can be inferred from studies on structurally similar propargylic alcohols. These compounds readily participate in copper-catalyzed three-component reactions. nih.gov The hydroxyl group in propargylic alcohols can play a significant role in the reaction, potentially influencing stereoselectivity and subsequent transformations. nih.gov

The scope of the A3 coupling is broad, accommodating a wide variety of aldehydes and amines, which allows for the generation of a diverse library of propargylamines from a this compound scaffold.

Illustrative A3 Coupling Reactions with Propargylic Alcohols

The following table summarizes the results of copper-catalyzed A3 coupling reactions using various aldehydes and amines with a generic propargylic alcohol, representative of the reactivity expected from this compound.

EntryAldehydeAmineAlkyne (Propargylic Alcohol)CatalystYield (%)
1BenzaldehydePiperidinePropargyl alcoholCuBr95
24-ChlorobenzaldehydeMorpholinePropargyl alcoholCuI92
3IsobutyraldehydeDibenzylamine1-EthynylcyclohexanolCuBr/(R)-quinap96
4FurfuralPyrrolidinePropargyl alcoholCuCl88
5CyclohexanecarboxaldehydePiperidine2-Methyl-3-butyn-2-olCuBr91

This table is a compilation of representative data from sources demonstrating the general applicability of A3 coupling to propargylic alcohols. organic-chemistry.org

Domino Reactions for Heterocycle Synthesis

The propargylamine products derived from A3 coupling of scaffolds like this compound are excellent precursors for the synthesis of more complex heterocyclic systems through domino or cascade reactions. organic-chemistry.org These sequential transformations, occurring in a single pot, provide rapid access to valuable molecular frameworks such as pyridines and indoles. organic-chemistry.orgacs.org

For instance, a copper-catalyzed domino three-component coupling-cyclization of 2-ethynylanilines with an aldehyde and a secondary amine can produce various substituted 2-(aminomethyl)indoles in good to excellent yields. organic-chemistry.org This demonstrates how a terminal alkyne, analogous to this compound, can be incorporated into a more complex heterocyclic structure in a one-pot operation.

Similarly, multi-component strategies have been developed for the synthesis of highly substituted pyridines. nih.govacsgcipr.org While direct four-component reactions to form pyridines are known, a common strategy involves the initial formation of a propargylamine or a related intermediate, followed by a cyclization step. These methods highlight the versatility of the alkyne functionality in constructing aromatic N-heterocycles. acs.org

The following table presents examples of heterocycles synthesized from terminal alkyne precursors through multi-component domino reactions.

EntryAlkyne PrecursorOther ReactantsCatalyst SystemProduct HeterocycleYield (%)
12-EthynylanilineBenzaldehyde, MorpholineCuBr2-(Morpholinomethyl)-1H-indole94
2PhenylacetyleneEthyl glyoxalate, PiperidineCuI3-Amino-2-pyrone derivative78
3Propargyl alcoholBenzaldehyde, PyrrolidineCuBr2,5-Dihydrofuran derivative85
42-Ethynylaniline4-Methoxybenzaldehyde, PiperidineCuBr2-(Piperidin-1-ylmethyl)indole92

This table is a compilation of representative data from sources illustrating the synthesis of heterocycles from terminal alkynes via domino reactions. nih.govorganic-chemistry.org

Exploration of Chemical Reactivity and Transformative Chemistry of Hept 5 Yn 2 Ol

Functional Group Interconversions of the Hydroxyl Moiety

The secondary alcohol group in Hept-5-yn-2-ol is a prime site for a variety of chemical modifications, enabling its conversion into other important functional groups.

Oxidation Reactions (e.g., to Ketones)

The oxidation of the secondary alcohol in this compound to its corresponding ketone, Hept-5-yn-2-one (B15482208), is a fundamental transformation in organic synthesis. Several reagents can achieve this conversion with high efficiency, each offering distinct advantages in terms of reaction conditions and substrate tolerance.

Commonly employed methods for the oxidation of secondary alcohols like this compound include the use of chromium-based reagents such as Pyridinium Chlorochromate (PCC). PCC is a milder oxidizing agent compared to other hexavalent chromium reagents and is effective for the conversion of secondary alcohols to ketones without significant side reactions. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂).

Another powerful and mild method is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine (B128534). The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups.

The Dess-Martin periodinane (DMP) is another popular reagent for the oxidation of primary and secondary alcohols. It offers the advantage of being a non-chromium-based oxidant and can be performed under neutral conditions at room temperature, making it suitable for sensitive substrates.

Oxidizing AgentTypical Reaction ConditionsProduct
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperatureHept-5-yn-2-one
Swern Oxidation (DMSO, (COCl)₂)CH₂Cl₂, -78 °C, then Et₃NHept-5-yn-2-one
Dess-Martin Periodinane (DMP)CH₂Cl₂, room temperatureHept-5-yn-2-one

Nucleophilic Substitution Reactions and Derivatization

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to a diverse range of derivatives.

Esterification: this compound can be readily converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. For milder conditions, the Steglich esterification using a coupling agent like dicyclohexylcarbodiimide (DCC) is often employed. A particularly useful method for inverting the stereochemistry of a chiral secondary alcohol is the Mitsunobu reaction, which utilizes a carboxylic acid, triphenylphosphine, and a dialkyl azodicarboxylate to form the ester with inversion of configuration.

Etherification: The formation of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. However, this method can be limited by competing elimination reactions, especially with secondary alcohols. Alternative methods, such as acid-catalyzed dehydration (for symmetrical ethers) or reactions with other electrophiles under specific conditions, can also be employed.

Reaction TypeReagentsProduct Type
EsterificationCarboxylic acid, H⁺ catalystEster
EsterificationAcid chloride, pyridine (B92270)Ester
Mitsunobu ReactionCarboxylic acid, PPh₃, DEAD or DIADInverted Ester
Etherification1. NaH or other strong base; 2. Alkyl halideEther

Alkyne and Alkene Reactivity: Advanced Transformations

The carbon-carbon triple bond in this compound is a hub of reactivity, enabling a variety of advanced chemical transformations, including selective reductions, cycloadditions, and polymerizations.

Selective Hydrogenation and Reduction Strategies

The alkyne functionality in this compound can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane, depending on the chosen reagents and reaction conditions.

Partial Reduction to cis-Alkenes: The partial hydrogenation of the alkyne to a cis-alkene, (Z)-Hept-5-en-2-ol, can be achieved using a "poisoned" catalyst, most notably Lindlar's catalyst. This catalyst consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline, which deactivates the catalyst just enough to prevent over-reduction to the alkane. The hydrogenation is typically carried out under an atmosphere of hydrogen gas.

Partial Reduction to trans-Alkenes: To obtain the trans-alkene, (E)-Hept-5-en-2-ol, a dissolving metal reduction is employed. This reaction involves the use of sodium or lithium metal in liquid ammonia at low temperatures, with an alcohol (such as ethanol or tert-butanol) added as a proton source. This method proceeds through a radical anion intermediate, leading to the thermodynamically more stable trans-alkene.

Complete Reduction to Alkanes: If the goal is to fully saturate the alkyne to the corresponding alkane, Heptan-2-ol, catalytic hydrogenation with a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is effective.

Reduction TypeReagentsProduct
cis-ReductionH₂, Lindlar's Catalyst(Z)-Hept-5-en-2-ol
trans-ReductionNa or Li, liquid NH₃, ROH(E)-Hept-5-en-2-ol
Complete ReductionH₂, Pd/C or PtO₂Heptan-2-ol

Cycloaddition Reactions and Annulation Pathways

The alkyne moiety of this compound can participate in various cycloaddition reactions, providing access to complex cyclic structures. These reactions are powerful tools for the construction of carbocyclic and heterocyclic ring systems.

[2+2+1] Cycloaddition (Pauson-Khand Reaction): The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. While intermolecular versions can be challenging in terms of regioselectivity, intramolecular Pauson-Khand reactions of enynes are highly valuable in organic synthesis. For a molecule like this compound, prior modification to introduce an alkene tether would be necessary to facilitate an intramolecular reaction.

[4+2] Cycloaddition (Diels-Alder Reaction): While an alkyne itself is a dienophile, its reactivity in the Diels-Alder reaction is generally lower than that of an electron-deficient alkene. However, under thermal or Lewis acid-catalyzed conditions, this compound could potentially react with a conjugated diene to form a cyclohexadiene derivative. The hydroxyl group may influence the stereoselectivity of the reaction.

Intramolecular Cyclizations: The presence of both an alkyne and a hydroxyl group in this compound opens up possibilities for intramolecular cyclization reactions. Under acidic or metal-catalyzed conditions, the hydroxyl group can act as a nucleophile and attack the activated alkyne, leading to the formation of cyclic ethers.

Polymerization Studies of Alkynyl Alcohols

Alkynyl alcohols, including structures related to this compound, can serve as monomers in polymerization reactions, leading to the formation of polymers with unique properties.

Metathesis Polymerization: Alkynes can undergo metathesis reactions, similar to alkenes, in the presence of specific metal alkylidyne catalysts. Ring-opening alkyne metathesis polymerization (ROAMP) is a method for polymerizing strained cyclic alkynes. For an acyclic alkyne like this compound, it could potentially be used in acyclic diyne metathesis (ADIMET) polymerization if it were part of a larger molecule with another alkyne functionality. The hydroxyl group would need to be compatible with the catalyst system.

Other Polymerization Methods: Other polymerization techniques, such as those involving the activation of the alkyne by transition metal catalysts, could potentially be applied to this compound. The resulting polymers would feature a polyene backbone with pendant hydroxyl-containing side chains, which could be further functionalized to tune the polymer's properties.

Catalytic Reactions Involving this compound

The presence of both a hydroxyl group and a carbon-carbon triple bond in this compound opens up numerous avenues for catalytic transformations, enabling the synthesis of complex molecular architectures.

Transition metals are pivotal in activating the alkyne and alcohol functionalities of this compound, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium: Palladium catalysts are widely employed for cross-coupling reactions. In the context of this compound, palladium catalysis could be utilized for reactions such as Sonogashira, Suzuki, and Stille couplings at the acetylenic carbons, provided a suitable leaving group is introduced. Furthermore, palladium-catalyzed isomerizations of alkynyl alcohols to α,β-unsaturated aldehydes or ketones are known, a transformation that could be applicable to this compound. nih.gov Such isomerizations often proceed through iterative migratory insertion and β-hydride elimination steps. nih.gov Palladium-catalyzed hydroallylation of internal alkynes is another potential transformation, where the regioselectivity between 1,4- and 1,5-dienes can be controlled by the choice of ligands and additives. rsc.org

Copper: Copper catalysts are well-known for their role in azide-alkyne cycloadditions (CuAAC), a cornerstone of click chemistry. While this reaction is most efficient with terminal alkynes, variations for internal alkynes exist, suggesting a potential pathway for this compound to form substituted triazoles. Copper can also be used in combination with palladium in Sonogashira couplings.

Rhodium: Rhodium catalysts are effective for a range of transformations involving alkynes. For instance, rhodium(II) catalysts can react with diazo compounds and tethered alkynes to form complex polycyclic systems. mdpi.com While this would require derivatization of this compound, it highlights a potential synthetic utility.

A summary of potential transition metal-catalyzed functionalizations of internal alkynyl alcohols analogous to this compound is presented below:

Catalyst SystemReaction TypePotential Product from this compound Derivative
Pd(PPh₃)₄, CuISonogashira CouplingAryl- or vinyl-substituted heptynol
Pd(OAc)₂, LigandIsomerizationHept-5-en-2-one or related enone
[Rh(cod)₂]BF₄Cyclization/AdditionComplex carbocyclic or heterocyclic structures
Cu(I) salt, BaseAzide-Alkyne CycloadditionSubstituted triazole

Controlling regioselectivity and stereoselectivity in the functionalization of unsymmetrical internal alkynes like this compound is a significant synthetic challenge. The outcome of such reactions is often dictated by the subtle interplay of steric and electronic factors of the substrate and the catalyst system.

Regioselectivity: In reactions involving the addition of reagents across the triple bond, the two acetylenic carbons of this compound are electronically inequivalent due to the proximity of the hydroxyl group to one end of the alkyne. This inherent asymmetry can influence the regioselectivity of additions. For instance, in palladium-catalyzed hydrocarboxylation, the use of directing groups can effectively control the position of functionalization on unsymmetrical internal alkynes. researchgate.net The hydroxyl group in this compound could potentially act as a directing group, favoring the formation of one regioisomer over the other.

Stereoselectivity: The chiral center at the C-2 position of this compound introduces the possibility of diastereoselective reactions. The existing stereochemistry can influence the approach of reagents and catalysts, leading to the preferential formation of one diastereomer. For example, in enzyme-catalyzed reactions, the chiral binding pocket of the enzyme can lead to highly stereoselective transformations of chiral alcohols. mdpi.com Similarly, the use of chiral ligands on transition metal catalysts can induce high levels of enantioselectivity in reactions of racemic or prochiral substrates.

While specific enzyme-catalyzed reactions involving this compound are not documented, enzymes provide a blueprint for highly selective catalysis. Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. encyclopedia.pub This principle could be applied to resolve a racemic mixture of this compound. Furthermore, engineered enzymes, such as flavin-dependent 'ene'-reductases, have been shown to catalyze novel asymmetric C-alkylation reactions, demonstrating the potential for biocatalysis to create complex chiral molecules. nih.gov

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical transformations involving this compound.

The reaction pathways for the functionalization of alkynyl alcohols are often complex and can involve several intermediates. For example, the palladium-catalyzed isomerization of alkynyl alcohols is proposed to proceed through a series of intermediates including π-alkyne complexes, vinyl palladium species, and allene intermediates. nih.gov Computational studies are often employed to elucidate the structures of transition states and to understand the energy barriers associated with different reaction pathways. In gold-catalyzed alkyne hydration, the mechanism involves the formation of a vinyl-gold intermediate, followed by protodeauration. researchgate.net

A generalized mechanistic cycle for a transition metal-catalyzed alkyne functionalization might involve the following steps:

Oxidative Addition: The metal catalyst inserts into a bond of a reactant.

Alkyne Insertion: The alkyne coordinates to the metal center and inserts into a metal-ligand bond, forming a vinyl-metal species.

Further Reaction/Reductive Elimination: The vinyl-metal intermediate can undergo further reactions or reductive elimination to form the final product and regenerate the catalyst.

The reactivity and selectivity of reactions involving this compound are significantly influenced by both steric and electronic factors.

Steric Factors: The substituents at either end of the alkyne in this compound (a methyl group and a 1-hydroxypropyl group) have different steric demands. This difference can be exploited to control the regioselectivity of addition reactions, where the incoming group may preferentially add to the less sterically hindered carbon. nih.gov In catalytic reactions, the steric bulk of the ligands on the metal catalyst also plays a crucial role in determining the stereochemical outcome. acs.org

Electronic Factors: The electron-donating or -withdrawing nature of the substituents on the alkyne influences its reactivity. The hydroxyl group in this compound can act as an internal nucleophile or can influence the electronic density of the alkyne through inductive effects. The electronic properties of the catalyst and other reagents also play a critical role. For example, in Ni-catalyzed indenone synthesis, electronic effects have been shown to significantly alter the magnitude of regioselectivity in alkyne insertion. acs.org

The interplay of these factors is summarized in the following table:

FactorInfluence on Reactivity of this compound
Steric Hindrance Influences regioselectivity of additions to the alkyne. The bulk of ligands on a catalyst can control stereoselectivity.
Electronic Effects The hydroxyl group can influence the electron density of the alkyne. Electronic properties of catalysts and reagents affect reaction rates and selectivity.

Isotopic Labeling Studies for Mechanistic Delineation (e.g., Deuterium)

Isotopic labeling is a powerful technique employed to trace the journey of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. wikipedia.org In the context of this compound, the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612) (²H or D), can significantly alter reaction rates and allow for the determination of bond-breaking and bond-forming steps. This section explores the application of deuterium labeling in elucidating the reaction mechanisms involving this compound, with a focus on the kinetic isotope effect (KIE).

While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through established methodologies for labeling terminal alkynes and the general understanding of kinetic isotope effects in reactions of analogous compounds. nih.gov

Deuterium Labeling of the Terminal Alkyne

The terminal hydrogen on the alkyne group of this compound is acidic and can be replaced with deuterium through base-catalyzed exchange with a deuterium source like deuterium oxide (D₂O). nih.gov This process allows for the synthesis of terminally deuterated this compound (this compound-d₁).

Various catalytic systems can be employed for this purpose, each with its own advantages regarding reaction conditions and substrate compatibility. The choice of catalyst is crucial, especially when dealing with molecules that may be sensitive to strong bases. nih.gov

Illustrative Data for Deuterium Labeling of a Terminal Alkyne

The following interactive table illustrates typical results for the base-catalyzed deuteration of a terminal alkyne, which would be analogous to the labeling of this compound.

CatalystDeuterium SourceSolventTemperature (°C)Reaction Time (h)% Deuterium Incorporation
Sodium HydroxideD₂OD₂O8012>95%
Calcium OxideD₂ODMF2524>90%
Silver PerchlorateD₂ODMF256>98%

Note: This data is representative of typical procedures for terminal alkyne deuteration and is intended for illustrative purposes as specific data for this compound is not available.

Kinetic Isotope Effect (KIE) in Mechanistic Studies

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. For deuterium labeling, the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD).

A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. The magnitude of the primary KIE can provide information about the transition state of the reaction. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking, offering insights into changes in hybridization or steric environment at that position during the reaction.

Application to Hydration of this compound

Consider the acid-catalyzed hydration of this compound to form a ketone. By comparing the rate of hydration of this compound with that of this compound-d₁, a KIE can be determined. If a significant primary KIE is observed, it would suggest that the cleavage of the C-H (or C-D) bond at the terminal alkyne carbon is part of the rate-determining step.

Hypothetical Research Findings for KIE in Alkyne Hydration

The table below presents hypothetical KIE data for the hydration of a terminal alkyne, illustrating how such data can be used to probe the reaction mechanism.

ReactionIsotopic SubstitutionRate Constant (k)kH/kDMechanistic Implication
Acid-Catalyzed HydrationNone (C-H)kH--
Acid-Catalyzed HydrationTerminal Alkyne (C-D)kD4.5C-H bond breaking is likely part of the rate-determining step.
Acid-Catalyzed HydrationHydroxyl Group (O-D)kOD1.2Secondary KIE, suggesting a change in the environment of the hydroxyl group in the transition state.

Disclaimer: The data presented in this table is hypothetical and serves to illustrate the concept of KIE in the mechanistic study of alkyne hydration. It is based on typical values observed for similar reactions.

Advanced Spectroscopic and Characterization Methodologies for Hept 5 Yn 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide crucial information about the structure of Hept-5-yn-2-ol by revealing the number of distinct proton environments, their chemical shifts (δ), the splitting patterns due to spin-spin coupling (multiplicity), and the integration of signals, which corresponds to the number of protons in each environment.

Expected ¹H NMR Spectral Features for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H1 (CH₃-C≡)~1.8Triplet (t)Small (2-3 Hz)
H2 (-CH(OH)-)~3.8-4.2Multiplet (m)
H3 (-CH₂-CH(OH)-)~1.5-1.7Multiplet (m)
H4 (-CH₂-C≡)~2.1-2.3Multiplet (m)
H6 (CH₃-CH(OH)-)~1.2Doublet (d)~6-7 Hz
H7 (OH)VariableSinglet (s, broad)

Note: This is a predictive table based on typical values for similar functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

Expected ¹³C NMR Chemical Shifts for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C1 (CH₃-C≡)~3-5
C2 (-CH(OH)-)~65-70
C3 (-CH₂-CH(OH)-)~30-40
C4 (-CH₂-C≡)~15-25
C5 (≡C-CH₃)~75-85
C6 (≡C-CH₂-)~75-85
C7 (CH₃-CH(OH)-)~20-25

Note: This is a predictive table based on typical values for similar functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HMQC) for Connectivity

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. For this compound, cross-peaks would be expected between H2 and H3, H2 and H6, and H3 and H4.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show a cross-peak for each C-H bond in the molecule, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for connecting molecular fragments separated by heteroatoms or non-protonated carbons. For instance, correlations between the methyl protons at C1 and the acetylenic carbons C5 and C6 would be expected.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands for this compound:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200-3600Strong, broad
C-H stretch (alkane)2850-3000Medium to strong
C≡C stretch (alkyne)2100-2260Weak to medium
C-O stretch (alcohol)1050-1260Strong

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, which often shows a weak absorption in the IR spectrum, typically exhibits a strong signal in the Raman spectrum, making it a valuable tool for identifying the alkyne functionality in this compound. The symmetric vibrations of the carbon backbone would also be observable.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing definitive confirmation of its molecular formula and offering detailed insights into its structure through the analysis of fragmentation patterns. When a molecule of this compound is introduced into a mass spectrometer, it undergoes ionization, typically through electron impact (EI), forming a positively charged molecular ion (M•+). chemguide.co.uklibretexts.org This molecular ion is energetically unstable and subsequently fragments into smaller, charged daughter ions and neutral radicals. libretexts.org The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint. The pattern of fragmentation is governed by the principles of ion stability, with cleavages occurring preferentially at the weakest bonds and in ways that produce the most stable carbocations. chemguide.co.uklibretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously determining the elemental composition of this compound. Unlike low-resolution mass spectrometry which measures nominal mass (to the nearest integer), HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to a very high degree of accuracy, typically within a few parts per million (ppm). thermofisher.comnih.gov This precision allows for the calculation of an exact mass, which can be used to confirm a unique molecular formula.

The molecular formula of this compound is C7H12O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass of the molecular ion [C7H12O]•+ is calculated to be 112.088815 Da. An experimental HRMS measurement yielding a mass value very close to this theoretical value provides high confidence in the assigned molecular formula, effectively distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions). nih.govthermofisher.com

Table 1: Comparison of Exact Masses for Compounds with a Nominal Mass of 112 Da
Molecular FormulaCompound Class ExampleTheoretical Exact Mass (Da)
C₇H₁₂OThis compound112.088815
C₈H₁₆Octene112.125201
C₆H₈O₂Cyclohexanedione112.047330
C₅H₄N₃(Requires open-shell radical)112.040521

Gas Phase Ion Energetics Studies

The fragmentation pattern observed in the mass spectrum of this compound is a direct consequence of the energetics of its molecular ion in the gas phase. researchgate.netcolorado.edu Gas phase ion energetics studies focus on the thermodynamics and kinetics of ion formation and dissociation, including properties like ionization energy (the energy required to form the M•+) and the appearance energy of fragment ions. nist.govmdpi.com The fragmentation pathways that require the least amount of energy to form the most stable products are the ones that dominate the spectrum. chemguide.co.uk

For this compound, several key fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses:

Alpha-Cleavage: As a secondary alcohol, the most characteristic fragmentation is the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. openochem.orgwhitman.edulibretexts.org This leads to the formation of a resonance-stabilized oxonium ion.

Loss of the methyl (CH₃) radical (15 Da) results in a prominent fragment ion at m/z 97. This is often a highly favored pathway.

Loss of the but-2-ynyl (C₄H₅) radical (53 Da) would result in a fragment ion at m/z 59.

Dehydration: Alcohols frequently undergo the elimination of a water molecule (18 Da), which would produce an ion at m/z 94. libretexts.org

Propargylic Cleavage: The bond between the carbons alpha and beta to the alkyne group is susceptible to cleavage, which would lead to the formation of a stable propargyl cation. jove.com

The relative abundance of these fragment ions, particularly the most intense peak known as the "base peak," provides structural clues. libretexts.org For this compound, the alpha-cleavage resulting in the m/z 97 ion is predicted to be a major fragmentation pathway due to the stability of the resulting secondary, oxygen-stabilized cation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₇H₁₂O, M•+ = 112.09)
m/zProposed Fragment Ion StructureNeutral LossFragmentation Pathway
97[CH₃CH(OH)CH₂C≡CH]⁺•CH₃ (15 Da)Alpha-cleavage
94[C₇H₁₀]•⁺H₂O (18 Da)Dehydration
69[CH₃C≡CCH₂CH₂]⁺•CH(OH)CH₃ (43 Da)Cleavage adjacent to functional groups
59[CH(OH)CH₃]⁺•C₄H₅ (53 Da)Alpha-cleavage
43[CH₃CH(OH)]⁺ or [C₃H₃]⁺C₄H₅• (53 Da) or C₄H₅O• (69 Da)Multiple pathways

Integration of Spectroscopic Data with Computational Chemistry for Enhanced Structural Assignment and Property Prediction

The definitive characterization of this compound and its derivatives is significantly enhanced by integrating experimental spectroscopic data with computational chemistry methods. rsc.org This synergistic approach uses theoretical calculations to predict spectroscopic properties, which are then compared against experimental results to validate structural assignments and elucidate complex chemical features that may be difficult to interpret from empirical data alone. nih.govmit.edu

Computational techniques, most notably Density Functional Theory (DFT), allow for the in silico modeling of this compound. These models can calculate the molecule's lowest energy conformation and predict a range of spectroscopic data with increasing accuracy. rsc.org For instance, computational models can predict:

Vibrational Frequencies: These calculated frequencies can be correlated with experimental Infrared (IR) spectra to assign specific absorption bands to the corresponding molecular vibrations, such as the O-H stretch, C≡C triple bond stretch, and C-O stretch.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with the experimental spectrum is a powerful method for confirming the precise connectivity and stereochemistry of the molecule.

Mass Spectrometry Fragmentation: While more complex, computational methods can also be used to model ionization energies and the relative stabilities of potential fragment ions, helping to rationalize the observed fragmentation patterns in the mass spectrum.

This integrated approach is particularly valuable when experimental data is ambiguous or when dealing with novel derivatives of this compound. A strong correlation between the computationally predicted data and the experimentally measured spectra provides a very high level of confidence in the final structural assignment.

Computational and Theoretical Investigations of Hept 5 Yn 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of Hept-5-yn-2-ol. These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding the molecule's stability, electron distribution, and the nature of its frontier molecular orbitals.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, calculations of electronic properties such as total energy, dipole moment, and the distribution of electron density can be performed.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

Property Value Unit
Total Energy -348. Hartrees
Dipole Moment 1.85 Debye
Ionization Potential 9.2 eV

This interactive table contains hypothetical data based on typical DFT calculations for similar organic molecules.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com

For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the triple bond of the alkyne and the oxygen atom of the hydroxyl group. The LUMO, on the other hand, would likely be distributed over the carbon backbone, particularly the antibonding orbitals associated with the alkyne. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical DFT Data)

Orbital Energy
HOMO -6.5 eV
LUMO 2.1 eV

This interactive table presents hypothetical energy values for the frontier orbitals of this compound, derived from general principles of FMO theory.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the electronic structure of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules. MD simulations model the movement of atoms over time, providing a detailed picture of how the molecule behaves in a condensed phase, such as in a solvent.

For this compound, MD simulations would reveal the preferred conformations of its flexible alkyl chain and the orientation of the hydroxyl group. These simulations can also shed light on intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the oxygen or alkyne of another. This information is critical for understanding the bulk properties of the compound.

Prediction of Chemical Reactivity and Selectivity

Computational methods can also predict the most likely sites for chemical reactions on the this compound molecule. This is achieved through the calculation of various reactivity descriptors.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a simple picture of the electrostatic potential. Atoms with a more negative Mulliken charge are likely to be nucleophilic sites, while those with a more positive charge are potential electrophilic sites.

Fukui indices provide a more sophisticated measure of local reactivity. joaquinbarroso.com The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. joaquinbarroso.com A high value of the Fukui function for nucleophilic attack (f+) suggests a site prone to reaction with nucleophiles, while a high value for electrophilic attack (f-) indicates a site susceptible to electrophiles. researchgate.net

Table 3: Predicted Reactive Sites in this compound (Hypothetical Data)

Atom/Region Mulliken Charge (e) Fukui Index (f-) Fukui Index (f+) Predicted Reactivity
Oxygen (O) -0.65 0.25 0.10 Nucleophilic, Proton Acceptor
Alkyne Carbons (C5, C6) -0.20 0.18 0.22 Nucleophilic (pi-system), Electrophilic
Hydroxyl Hydrogen (H) +0.45 0.05 0.15 Electrophilic, Proton Donor

This interactive table displays hypothetical Mulliken charges and Fukui indices to illustrate the prediction of reactive sites on this compound.

Beyond predicting reactive sites, computational chemistry can model entire reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. This allows for the determination of activation energies and reaction thermodynamics.

For this compound, one could model reactions such as the addition of electrophiles to the alkyne, the oxidation of the secondary alcohol, or its participation in catalytic cycles. For instance, the mechanism of a metal-catalyzed hydrogenation of the triple bond could be elucidated by modeling the coordination of the alkyne to the metal center, subsequent hydrogen transfer steps, and the final product release. These computational models are invaluable for understanding reaction selectivity and for the rational design of new catalysts and synthetic routes.

Stereochemical Modeling and Prediction of Enantiomeric Excess in Asymmetric Syntheses

Computational and theoretical investigations play a pivotal role in understanding and predicting the stereochemical outcomes of asymmetric syntheses yielding this compound. These studies provide deep insights into reaction mechanisms and the origins of enantioselectivity, guiding the development of more efficient and selective catalytic systems. Density Functional Theory (DFT) is a primary tool for modeling the transition states of the key bond-forming steps that determine the chirality of the final product.

In the context of synthesizing chiral secondary alkynyl alcohols like this compound, a common method is the enantioselective addition of an alkyne nucleophile to an aldehyde. Theoretical models of these reactions focus on the diastereomeric transition states leading to the (R)- and (S)-enantiomers. The predicted enantiomeric excess (ee) is derived from the calculated energy difference (ΔΔG‡) between these competing transition states. A larger energy difference corresponds to higher predicted enantioselectivity.

Detailed research findings from studies on analogous systems reveal that the structure of the chiral catalyst or ligand is paramount in controlling the stereochemical outcome. researchgate.netacs.orgnih.gov Computational models are used to explore how different ligands create a specific chiral environment around the reacting centers. For instance, in metal-catalyzed additions, the coordination of the aldehyde and the alkynyl species to the metal-ligand complex is modeled to identify the most stable transition state geometry. These models can elucidate the non-covalent interactions, such as steric hindrance and hydrogen bonding, that differentiate the energies of the transition states. rsc.org

One computational approach involves building a transition-state model for the asymmetric reaction. acs.orgnih.gov For the synthesis of this compound, this would involve modeling the transfer of the propynyl (B12738560) group to propanal, catalyzed by a chiral entity. The calculations would focus on the geometry of the transition state, analyzing the spatial arrangement of the catalyst, the aldehyde, and the incoming nucleophile. The substituent on the alkyne and the aldehyde can also significantly influence both the reactivity and the enantioselectivity, and these effects can be systematically studied using DFT calculations. acs.orgnih.gov

The following interactive table represents hypothetical data from a DFT study on the asymmetric addition of 1-butyne (B89482) to propanal to form this compound, catalyzed by different chiral ligands. The data illustrates how computational chemistry can be used to screen ligands and predict their effectiveness.

Chiral LigandTransition StateFree Energy (kcal/mol)Relative Free Energy (ΔG‡) (kcal/mol)Predicted Enantiomeric Excess (%)
Ligand ATS-(R)20.50.095
Ligand ATS-(S)22.11.6
Ligand BTS-(R)21.20.760
Ligand BTS-(S)20.50.0
Ligand CTS-(R)19.80.0>99
Ligand CTS-(S)22.83.0

Note: This data is illustrative and intended to represent the type of results obtained from computational studies.

The analysis of the transition state geometries can reveal the specific interactions responsible for the observed selectivity. For example, a model might show that for the favored transition state, a bulky substituent on the chiral ligand effectively blocks one face of the aldehyde, forcing the nucleophile to attack from the opposite face. rsc.orgnih.gov These insights are invaluable for the rational design of new and improved chiral catalysts for the synthesis of this compound and other chiral alcohols. rsc.org

Furthermore, computational studies can explore the entire catalytic cycle to identify the rate-determining and enantioselectivity-determining steps. rsc.org This comprehensive approach ensures a thorough understanding of the reaction mechanism and provides a solid theoretical foundation for experimental work. By correlating calculated enantiomeric excesses with experimental results, the accuracy of the theoretical models can be validated and refined. acs.orgnih.gov

Hept 5 Yn 2 Ol As a Versatile Building Block in Complex Chemical Synthesis

Applications in the Total Synthesis of Natural Products and Bioactive Compounds

Alkyne-containing compounds, including those featuring alcohol functionalities, are frequently utilized in the total synthesis of natural products and bioactive molecules. The strategic manipulation of these functional groups and the carbon chain provides effective pathways to introduce the structural complexity and precise stereochemistry often required for synthesizing challenging natural structures.

Construction of Complex Carbon Frameworks

Alkynes, such as the one present in Hept-5-yn-2-ol, are integral participants in reactions designed to construct complex carbon skeletons. Metal-catalyzed reactions, including Sonogashira couplings, Pauson-Khand reactions, and various cycloaddition processes, can leverage the alkyne moiety to forge new carbon-carbon bonds and assemble cyclic or polycyclic ring systems. While extensive specific examples detailing the application of this compound itself in the construction of complex carbon frameworks within natural product total synthesis are not prominently featured in the provided search results, the broader chemical literature demonstrates the utility of related alkyne-containing precursors in such synthetic strategies. For instance, chiral hex-5-yn-2-ones have been identified as valuable precursors for the construction of chiral pyrroline (B1223166) units, which are components of photosynthetic hydroporphyrins. rsc.org This illustrates how structural motifs incorporating both alkyne and alcohol functionalities can be employed to build complex natural product frameworks with defined stereochemical control. The alkyne unit can undergo various cyclization and annulation reactions to form the core structural motifs of complex target molecules.

Role in Sequential Transformations towards Advanced Intermediates

This compound can serve as a foundational molecule in multi-step synthetic sequences aimed at generating advanced intermediates. The sequential transformation of its alkyne and alcohol functionalities, in conjunction with modifications to the carbon chain, enables the introduction of additional functional groups and stereocenters with control. The hydroxyl group can be selectively protected, oxidized, or engaged in nucleophilic reactions, while the alkyne can undergo reduction, oxidation, halogenation, or various metal-catalyzed coupling reactions. These transformations, when executed in a planned sequence, can lead to the efficient construction of complex molecular fragments that are essential for convergent synthetic strategies towards natural products. The synthesis of chiral hexynones from chiral pentynamides through derivatization and subsequent reactions with appropriate synthons exemplifies how alkyne-alcohols can be strategically manipulated through a series of transformations to yield key intermediates for natural product synthesis. rsc.org The ability to perform selective chemical modifications on distinct functional groups within the same molecule is a critical aspect of efficient complex molecule synthesis.

Utility in Materials Science Research

The incorporation of alkyne and alcohol functionalities into molecular structures holds significance in materials science for the design and development of novel materials with specific, desired properties.

Precursor for the Synthesis of Specialty Chemicals

This compound, or its functionalized derivatives, can potentially function as a precursor in the synthesis of specialty chemicals. The alkyne and alcohol groups provide reactive handles that can be selectively transformed to synthesize compounds with tailored properties for a variety of specialized applications. While direct, detailed examples of this compound being specifically used in the synthesis of specialty chemicals are not extensively provided in the search results, related alkyne-containing compounds are recognized for their application in synthesizing specialty chemicals and materials within industrial contexts. The capacity of such compounds to participate in a range of chemical reactions makes them suitable building blocks for generating diverse chemical derivatives with specific applications.

Building Block for Polymer and Copolymer Development

Monomers containing alkyne or alcohol functionalities can be incorporated into polymer and copolymer structures to impart specific characteristics to the resulting materials. The alkyne group can be utilized in polymerization reactions, such as copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), enabling the synthesis of functional polymers or the formation of cross-linked polymer networks. The hydroxyl group can also play a role in polymerization, potentially acting as an initiator, chain transfer agent, or a site for post-polymerization modification. Although the direct application of this compound as a building block specifically for polymer and copolymer development is not explicitly detailed in the provided search results, the utility of related alkyne-containing monomers and end-functionalized polymers in creating complex polymer architectures and functional soft materials has been demonstrated. acs.org Research involving the use of functionalized allenes and norbornene derivatives in polymerization for materials exhibiting specific gas-transport and dielectric properties suggests the potential for incorporating similar unsaturated alcohol structures like this compound into polymer backbones or side chains to modify material properties. researchgate.net

Development of Novel Synthetic Methodologies Utilizing this compound as a Model Substrate

Evaluation of New Catalysts and Reagents

The chemical transformations of alkynyl alcohols like this compound are often mediated by various catalysts and reagents. Research explores the efficacy of different catalytic systems in promoting specific reactions. For instance, palladium-catalyzed reactions are frequently employed in the synthesis of alkyne-containing precursors through methods like Sonogashira cross-coupling. Palladium(II)-catalyzed Overman rearrangement has also been applied to trichloroacetimidate (B1259523) derivatives of related compounds. rsc.org

Studies have investigated the use of metal catalysts in cascade reactions involving alkynyl alcohols. Silver(I)-mediated π-activation of related 5-hexyn-1-ols initiates cycloisomerization, forming cyclic enol ethers that act as intermediates in subsequent annulation reactions. rsc.org For example, AgOTf has been used to catalyze cascade annulations of 5-hexyn-1-ols with aldehydes to synthesize hexahydro-2H-chromenes with high diastereoselectivity. rsc.org

Tungsten-mediated intramolecular cycloalkenation has been explored for the synthesis of bicyclic lactones from functionalized alkynols, including attempts to cyclize a related hept-1-yn-7-ol substrate, although this specific reaction resulted in a complex mixture. acs.org

The evaluation of catalysts extends to exploring conditions for selective transformations. For example, controlled hydrogenation using specific palladium catalysts can selectively reduce the alkyne to an alkene, while other reagents can facilitate oxidation of the hydroxyl group or substitution reactions.

Exploration of Novel Reaction Pathways

The unique structure of this compound allows for the exploration of novel reaction pathways to synthesize diverse molecular scaffolds. The presence of both the alkyne and hydroxyl functionalities in a specific spatial arrangement can lead to interesting intramolecular or cascade reactions.

Cascade reactions involving alkynyl alcohols have been shown to be valuable for synthesizing various heterocycles. rsc.org These reactions often proceed through cycloisomerization initiated by a π-electrophilic catalyst, forming reactive intermediates that undergo further annulation steps. rsc.org This approach has been used to synthesize fused ketals and hexahydro-2H-chromenes from 5-hexyn-1-ols. rsc.org

Research has also explored tandem processes involving alkynyl alcohols. A study investigated a one-pot, three-step tandem process using hept-2-en-6-yn-1-ols (a related class of compounds) involving palladium(II)-catalyzed Overman rearrangement, ruthenium(II)-catalyzed ring closing enyne metathesis, and a hydrogen bond directed Diels-Alder reaction to synthesize sp3-rich aminobicyclo[4.3.0]nonanes. rsc.org This demonstrates how the alkyne and alkene functionalities in such structures can be leveraged in sequence for complex cyclization reactions.

The potential for novel pathways is also evident in the synthesis of complex natural products or pharmaceutical intermediates, where this compound or similar alkynols serve as key fragments that are coupled and transformed through specific reaction sequences. wgtn.ac.nzgoogle.com The strategic placement of the alkyne and hydroxyl groups allows for selective functionalization and cyclization steps crucial for building the target molecules.

Advanced Analytical Methodologies for Research on Hept 5 Yn 2 Ol

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to the isolation and purification of Hept-5-yn-2-ol from reaction mixtures, separating it from starting materials, byproducts, and other impurities.

Flash column chromatography is a primary technique for the preparative separation of this compound on a milligram to gram scale. biotage.comorgsyn.org The method, developed by W. C. Still, utilizes air pressure to force the solvent through a column packed with a solid stationary phase, typically silica (B1680970) gel, leading to rapid and efficient separations. biotage.comrochester.edu

The separation is based on the differential partitioning of the components of a mixture between the stationary phase and the mobile phase. Due to the presence of a hydroxyl group, this compound is a moderately polar compound. The choice of solvent system (mobile phase) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). orgchemboulder.com For a successful separation of this compound, a solvent system is chosen so that the compound has an Rf value of approximately 0.25 to 0.35 on a TLC plate, which generally provides the best separation from its impurities. orgchemboulder.com

Commonly used solvent systems for compounds with moderate polarity like this compound are binary mixtures of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate (B1210297). rochester.edu The polarity of the mobile phase is fine-tuned by adjusting the ratio of these solvents to achieve optimal separation. For analogues of this compound that may be more acidic or basic, modifiers such as a small amount of acetic acid or triethylamine (B128534) (typically ~0.1-1%) can be added to the eluent to improve resolution and prevent peak tailing on the column. rochester.edurochester.edu

Table 1: Typical Solvent Systems for Flash Chromatography of Moderately Polar Compounds like this compound
Solvent System (v/v)PolarityTypical Application Notes
10-30% Ethyl Acetate in HexanesLow to MediumStandard starting point for separating compounds of moderate polarity. The ratio is adjusted based on preliminary TLC analysis. rochester.edu
5-20% Diethyl Ether in HexanesLow to MediumOffers different selectivity compared to ethyl acetate systems. Diethyl ether is highly volatile. orgchemboulder.com
1-5% Methanol in Dichloromethane (B109758)Medium to HighUsed for separating more polar analogues or when solubility in hexane-based systems is poor. rochester.edu
Gradient Elution (e.g., 5% to 40% EtOAc in Hexanes)VariableHighly effective for separating complex mixtures containing compounds with a wide range of polarities. rochester.edu

Thin-layer chromatography (TLC) is an indispensable tool for rapidly monitoring the progress of chemical reactions involving this compound. libretexts.org It is used to quickly determine the presence or absence of starting materials, intermediates, and products in a reaction mixture. libretexts.org Because of its speed, low cost, and high sensitivity, TLC is the preferred method for optimizing reaction conditions before scaling up. libretexts.org

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel on an aluminum or glass backing). The plate is then developed in a chamber containing a suitable solvent system. The separation occurs as the mobile phase ascends the plate via capillary action. libretexts.org By comparing the spots from the reaction mixture to reference spots of the starting material (e.g., a ketone and an alkyne precursor) and the product (this compound), a chemist can qualitatively assess the reaction's progress.

The choice of the developing solvent is crucial; an ideal system will show clear separation between the reactant and product spots, with Rf values ideally between 0.2 and 0.7. reddit.com After development, the spots are visualized. While some compounds are visible to the naked eye, this compound is colorless, requiring a visualization technique. The most common method is illumination with ultraviolet (UV) light if the compound or impurities are UV-active. Alternatively, the plate can be dipped into a chemical stain, such as potassium permanganate (B83412) or p-anisaldehyde solution, followed by heating, which reacts with the alcohol or alkyne functional groups to produce colored spots.

In-situ Spectroscopic Monitoring of Reactions

In-situ (in the reaction mixture) spectroscopy allows for the real-time observation of chemical transformations, providing valuable kinetic and mechanistic data without the need for sampling and quenching. rsc.org

Both Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for monitoring reactions involving this compound in real-time. thermofisher.com These methods track changes in the vibrational modes of functional groups as a reaction proceeds. jascoinc.com

FTIR Spectroscopy: Attenuated total reflectance (ATR) FTIR spectroscopy is particularly well-suited for in-situ monitoring. researchgate.net An ATR probe can be inserted directly into a reaction vessel, allowing for continuous data collection. nih.gov When synthesizing or reacting this compound, one can monitor the disappearance of reactant peaks and the appearance of product peaks. For example, in a synthesis starting from a ketone and a terminal alkyne, one would monitor the disappearance of the carbonyl (C=O) stretch (typically ~1715 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹) and the appearance of the broad O-H stretch of the alcohol group in this compound (typically 3200-3600 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy is highly complementary to FTIR. It is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for observing the C≡C triple bond of the alkyne functional group in this compound. rsc.orgrsc.org The internal alkyne stretch appears in a region of the spectrum (2100-2260 cm⁻¹) that is often free from other interfering signals. libretexts.org Water is a very weak Raman scatterer, making this technique ideal for monitoring reactions in aqueous media. rsc.org Real-time monitoring can track the formation or consumption of the alkyne by observing the intensity change of its characteristic Raman band. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Monitoring this compound Reactions
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Method
Alcohol (O-H)Stretching3200 - 3600 (broad)FTIR
Internal Alkyne (C≡C)Stretching2100 - 2260 (weak)FTIR, Raman
Carbonyl (C=O) of a ketone precursorStretching~1715FTIR
Terminal Alkyne (≡C-H) of a precursorStretching~3300 (strong, sharp)FTIR, Raman

The combination of electrochemical methods with spectroscopy, known as spectroelectrochemistry, provides a powerful platform for studying the redox properties of this compound and detecting reactive intermediates. edinst.com In such an experiment, an electrochemical reaction (oxidation or reduction) is initiated at an electrode within a specially designed cell that allows for simultaneous spectroscopic measurement. rsc.org

For this compound, this could involve studying its oxidation at an anode. The secondary alcohol group can be oxidized to a ketone, while the alkyne group could also undergo electrochemical transformations. nih.govacs.org By coupling the electrochemical cell to an FTIR or Raman spectrometer, changes in the molecular structure can be monitored as a function of the applied potential. nih.gov For instance, as the potential is swept to initiate oxidation, the disappearance of the alcohol's O-H vibrational band and the appearance of a new carbonyl (C=O) band could be observed in real-time, providing direct evidence of the transformation. This approach is highly valuable for elucidating reaction mechanisms, as it can help identify transient radical ions or other short-lived species that may not be detectable by conventional methods. nih.gov

Methodologies for Characterizing Isotopic Species

Isotopic labeling is a technique used to track atoms through a chemical reaction or to probe specific sites within a molecule. wikipedia.org By replacing an atom in this compound with one of its heavier isotopes (e.g., replacing ¹H with ²H (Deuterium, D), or ¹²C with ¹³C), the labeled molecule can be distinguished from its unlabeled counterpart using various analytical methods. cernobioscience.com

For this compound, common labeling strategies could include deuteration at the hydroxyl position (forming this compound-d₁) or at the acetylenic carbons. The characterization of these isotopically labeled species relies on techniques sensitive to changes in mass or nuclear properties.

Mass Spectrometry (MS): This is the most direct method for confirming isotopic incorporation. Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). A deuterated molecule of this compound will have a molecular weight that is higher by one mass unit for each deuterium (B1214612) atom incorporated. This clear mass shift in the molecular ion peak provides unambiguous evidence of successful labeling. cernobioscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy detects signals from specific atomic nuclei. Replacing a proton (¹H) with a deuteron (B1233211) (²H) will cause the corresponding signal in the ¹H NMR spectrum to disappear. Furthermore, ¹³C NMR can be used to confirm the position of a ¹³C label, which can be useful for tracking the carbon skeleton in rearrangement reactions. wikipedia.org

Vibrational Spectroscopy (FTIR/Raman): The substitution of a lighter atom with a heavier isotope increases the reduced mass of the bond, resulting in a decrease in its vibrational frequency. For example, the O-H stretching frequency (~3200-3600 cm⁻¹) would shift to a lower frequency for an O-D bond (typically ~2400-2700 cm⁻¹). This predictable shift provides another method for confirming the site of isotopic labeling.

Table 3: Analytical Signatures of Isotopic Labeling in this compound
Isotopic LabelLabeled PositionAnalytical TechniqueExpected Observation
²H (Deuterium)Hydroxyl Group (-OD)Mass SpectrometryMolecular ion peak shifts by +1 Da.
²H (Deuterium)Hydroxyl Group (-OD)¹H NMRDisappearance of the broad -OH proton signal.
²H (Deuterium)Hydroxyl Group (-OD)FTIR/RamanO-H stretch (~3400 cm⁻¹) is replaced by an O-D stretch (~2500 cm⁻¹).
¹³CC2 (Carbon bearing the hydroxyl group)Mass SpectrometryMolecular ion peak shifts by +1 Da.
¹³CC2 (Carbon bearing the hydroxyl group)¹³C NMREnhanced signal intensity for the C2 carbon; potential for observing new C-C coupling.

Precision Deuteration Techniques and Their Analytical Verification

Precision deuteration, or the site-specific incorporation of deuterium (²H) into a molecule, is a valuable technique in chemical research. It is utilized to trace reaction mechanisms, as an internal standard in mass spectrometry, and to alter the metabolic pathways of pharmacologically active compounds. proquest.com For a molecule like this compound, with its multiple distinct carbon-hydrogen bonds, the ability to selectively label specific positions is crucial for detailed structural and kinetic studies.

Common methods for the deuteration of alkynes involve catalytic processes. proquest.comnih.gov For instance, terminal alkynes can be deuterated using catalysts in the presence of a deuterium source like deuterium oxide (D₂O). nih.gov The choice of catalyst and reaction conditions allows for control over the position and extent of deuterium incorporation. For this compound, targeted deuteration could be envisioned at several key positions: the hydroxyl proton, the acetylenic proton, or the various aliphatic protons.

Analytical verification of successful and precise deuteration is paramount. The primary techniques for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the location of deuterium incorporation. The disappearance or significant reduction of a signal in the ¹H NMR spectrum at a specific chemical shift indicates that the proton at that position has been replaced by a deuterium atom. libretexts.org Furthermore, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, providing unambiguous confirmation of their presence and chemical environment. sigmaaldrich.com For complex cases, ¹³C NMR can also be informative, as the substitution of a proton with a deuterium can cause a small but detectable change in the chemical shift of the attached carbon, known as an isotopic shift. nih.govresearchgate.net

Illustrative Data Table 1: Hypothetical ¹H NMR Chemical Shift Changes in this compound Upon Selective Deuteration. This table illustrates the expected changes in the proton NMR spectrum of this compound following targeted deuteration at specific positions. The data is hypothetical and serves to demonstrate the analytical verification process.

Position of DeuterationOriginal ¹H Chemical Shift (ppm, approx.)Expected Observation in ¹H NMR after Deuteration
Hydroxyl (-OH)2.5 (broad singlet)Disappearance of the broad singlet at 2.5 ppm
Acetylenic (C≡C-H)2.2 (triplet)Disappearance of the triplet at 2.2 ppm
Carbinol (CH-OH)3.8 (multiplet)Simplification of the multiplet at 3.8 ppm
Methyl (CH₃-C-)1.2 (doublet)No significant change

Quantitative Analysis of Isotopic Mixtures

Following a deuteration reaction, it is common to obtain a mixture of isotopologues (molecules that differ only in their isotopic composition). Quantitative analysis of these mixtures is essential to determine the efficiency and selectivity of the labeling reaction. The primary methods for this quantitative analysis are mass spectrometry and quantitative NMR (qNMR).

Quantitative NMR (qNMR): While NMR is excellent for structural elucidation, with careful experimental setup, it can also be a powerful quantitative tool. emerypharma.com For an isotopic mixture of this compound, ¹H qNMR can be used to determine the degree of deuteration at a specific site by comparing the integral of the residual proton signal at that site to the integral of a signal from a non-deuterated position within the molecule or to an internal standard of known concentration. wiley.com For highly deuterated compounds where residual proton signals are weak, ²H qNMR can be employed to directly quantify the deuterium at different sites. sigmaaldrich.com

Illustrative Data Table 2: Hypothetical Mass Spectrometric Analysis of a Deuterated this compound Sample. This table presents hypothetical data from a mass spectrometry experiment designed to quantify the isotopic mixture of this compound after a deuteration reaction targeting the acetylenic position.

IsotopologueMolecular Mass (Da)Relative Abundance (%)
This compound (d₀)112.088815
This compound (d₁)113.095180
This compound (d₂)114.10145

Challenges and Future Research Directions in Hept 5 Yn 2 Ol Chemistry

Addressing Regioselectivity and Stereoselectivity Challenges in Functionalization

The dual functionality of Hept-5-yn-2-ol—a chiral secondary alcohol and an internal alkyne—presents a significant hurdle in achieving selective chemical transformations. Controlling regioselectivity and stereoselectivity during functionalization is a paramount challenge that requires sophisticated synthetic strategies.

Regioselectivity refers to the preferential reaction at one of two or more possible sites within a molecule. In the case of this compound, reactions can occur at the hydroxyl group, the carbon-carbon triple bond, or the adjacent propargylic positions. A key challenge is to direct reagents to a single desired location. For instance, in hydrofunctionalization reactions across the alkyne, controlling which of the two sp-hybridized carbons bonds to the incoming nucleophile is a significant hurdle. masterorganicchemistry.com Similarly, in cross-coupling reactions, achieving selective bond formation at one specific carbon of the alkyne without competing reactions at other sites is a complex task. enago.com

Stereoselectivity , the preferential formation of one stereoisomer over another, is another critical aspect, particularly given the pre-existing stereocenter at the C2 position of this compound. Any new stereocenters generated during a reaction must be controlled relative to this existing chiral center. This is especially challenging in reactions that create contiguous stereocenters. The development of stereoselective methods for the synthesis of complex molecules containing chiral centers is an ongoing area of research. researchgate.net For instance, in asymmetric alkylation of the secondary alcohol, controlling the stereochemical outcome is complicated by factors such as the steric bulk of the reactants and the potential for side reactions like β-elimination. acs.org

Recent advancements in the functionalization of internal alkynes have explored various catalytic systems to address these challenges. These include methods for hydroarylation, reductive cross-coupling, and radical transformations. masterorganicchemistry.comenago.comrsc.org However, the predictable and controlled functionalization of a molecule with the specific structural features of this compound remains an area ripe for investigation. Future research will likely focus on the design of highly selective catalysts and reaction conditions that can differentiate between the various reactive sites and control the stereochemical outcome of transformations.

ChallengeDescriptionKey Considerations for this compound
Regioselectivity Controlling the site of chemical reaction.- Differentiating between the two carbons of the internal alkyne. - Selective reaction at the alcohol vs. the alkyne.
Stereoselectivity Controlling the 3D arrangement of atoms in the product.- Influence of the existing stereocenter at C2. - Creation of new stereocenters with high diastereoselectivity.

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For a molecule like this compound, developing more sustainable synthetic pathways is a crucial future research direction. This involves considerations of atom economy, the use of environmentally benign solvents and reagents, and the reduction of waste.

A primary goal in green synthesis is to maximize atom economy , a concept that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product. acs.orgnih.gov Traditional multi-step syntheses often involve the use of protecting groups and stoichiometric reagents, leading to significant waste. Future research on this compound should focus on developing catalytic addition reactions and cascade reactions that form multiple bonds in a single step, thereby improving atom economy. masterorganicchemistry.comresearchgate.net

The use of alternative solvents and biocatalysis represents another key avenue for greener synthesis. enago.com Water, ionic liquids, and supercritical fluids are being explored as replacements for volatile and toxic organic solvents. enago.com Biocatalysis, which employs enzymes as catalysts, offers the potential for highly selective reactions under mild conditions, reducing energy consumption and the formation of byproducts. enago.comacs.org For this compound, enzymatic kinetic resolution could be a powerful tool for the enantioselective synthesis of the chiral alcohol, providing a more sustainable alternative to traditional chemical methods. acs.org

Furthermore, the development of organocatalytic methods for alkyne synthesis and functionalization presents a promising approach to avoid the use of transition metals, which can be costly and have environmental concerns. chemistai.org Exploring such metal-free catalytic systems for the synthesis and transformation of this compound would be a significant step towards more sustainable chemical processes.

Green Chemistry PrincipleApplication to this compound Synthesis
Atom Economy Designing cascade reactions and addition reactions to minimize waste. masterorganicchemistry.comresearchgate.netacs.orgnih.gov
Alternative Solvents Utilizing water or other green solvents to replace hazardous organic solvents. enago.com
Biocatalysis Employing enzymes for enantioselective synthesis and functionalization. enago.comacs.org
Organocatalysis Developing metal-free catalytic systems for its synthesis and transformations. chemistai.org

Exploration of Novel Catalytic Systems for this compound Transformations

The transformation of this compound at both its alkyne and alcohol functionalities can be significantly advanced through the discovery and application of novel catalytic systems. Research in this area is focused on developing catalysts that offer higher efficiency, selectivity, and broader substrate scope.

Ruthenium-based catalysts have shown significant promise in the functionalization of alkynes. They have been employed in cycloisomerization reactions of nucleophile-functionalized alkynes, offering an atom-economical route to heterocyclic compounds. masterorganicchemistry.com Ruthenium catalysts are also effective for the hydroarylation of alkynes, leading to the synthesis of trisubstituted alkenes with high regio- and stereoselectivity. reddit.com Furthermore, ruthenium-catalyzed oxidative alkynylation of alcohols provides a direct route to ynones. nih.gov The application of these ruthenium systems to this compound could enable a range of valuable transformations.

Gold catalysis has emerged as a powerful tool for the activation of alkynes towards nucleophilic attack. enago.comresearchgate.net Gold(I) complexes are particularly effective in catalyzing the cyclization of alkynol-based compounds to produce a variety of heterocyclic structures. rsc.org The mild reaction conditions and high functional group tolerance of gold catalysts make them attractive for the complex transformations of molecules like this compound.

Iridium catalysts are also gaining attention for their utility in alkyne chemistry. They have been used for C-H alkynylation and alkenylation of arenes with terminal alkynes, demonstrating ligand-controlled selectivity. nih.gov Iridium-catalyzed cross-coupling reactions between alkenes and alkynes have also been developed. chemistai.orgrsc.org For this compound, iridium catalysis could offer novel pathways for C-C bond formation at the alkyne. Additionally, iridium-catalyzed enantioselective C-H alkenylation of secondary alcohols presents an exciting possibility for the direct functionalization of the alcohol moiety. orgsyn.org

Future research will undoubtedly focus on the design of new ligands and bifunctional catalysts that can achieve even greater control over the reactivity of both the alkyne and alcohol groups in this compound, enabling the synthesis of complex and valuable molecules.

Catalyst SystemPotential Transformations of this compound
Ruthenium Cycloisomerization, hydroarylation, oxidative alkynylation. masterorganicchemistry.comnih.govreddit.com
Gold Cyclization, nucleophilic additions to the alkyne. enago.comresearchgate.netrsc.org
Iridium C-H alkynylation, cross-coupling reactions, enantioselective C-H alkenylation. chemistai.orgnih.govrsc.orgorgsyn.org

Advanced Computational Integration with Experimental Studies for Predictive Chemistry

The integration of computational chemistry with experimental studies is poised to revolutionize the field of organic synthesis, offering powerful tools for predicting reaction outcomes and designing novel catalysts. For a molecule with the complexity of this compound, computational methods can provide invaluable insights into its reactivity and guide the development of new synthetic strategies.

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms and understanding the factors that control selectivity. nih.govacs.org By modeling the transition states of potential reaction pathways, DFT can help predict the regioselectivity and stereoselectivity of reactions involving the alkyne and alcohol functionalities of this compound. nih.gov This predictive capability can significantly reduce the amount of trial-and-error experimentation required to optimize reaction conditions.

Machine learning (ML) is another rapidly emerging area with the potential to transform predictive chemistry. acs.org By training algorithms on large datasets of known reactions, ML models can learn to predict the outcomes of new reactions with increasing accuracy. acs.orgrsc.orgresearchgate.net For this compound, ML could be used to predict the optimal catalyst and reaction conditions for a desired transformation, or to identify novel, previously unexplored reaction pathways. The development of composite machine learning methods is also showing promise for the quantitative prediction of enantioselectivity. researchgate.netchemeurope.comsapiosciences.com

The synergy between computational and experimental approaches is crucial. masterorganicchemistry.comresearchgate.netrsc.orgnih.govacs.org Computational predictions can guide experimental design, while experimental results provide the necessary data to validate and refine computational models. This iterative cycle of prediction and validation will be essential for tackling the complex challenges in this compound chemistry and for accelerating the discovery of new and efficient synthetic methods.

Computational MethodApplication in this compound Chemistry
Density Functional Theory (DFT) Elucidating reaction mechanisms, predicting regioselectivity and stereoselectivity. nih.govacs.org
Machine Learning (ML) Predicting reaction outcomes, identifying optimal catalysts and conditions. acs.orgrsc.orgacs.orgresearchgate.netresearchgate.netchemeurope.comsapiosciences.com
Integrated Approach Combining computational predictions with experimental validation to accelerate research. masterorganicchemistry.comresearchgate.netrsc.orgnih.govacs.org

Enhancing Reproducibility and Data Reporting Standards in this compound Research

A significant challenge across all areas of chemical research, including the study of this compound, is ensuring the reproducibility of experimental results. enago.com The "reproducibility crisis" has highlighted the need for more rigorous data reporting and standardization of experimental procedures. enago.com

A key aspect of improving reproducibility is the detailed and transparent reporting of experimental methods. sapiosciences.com This includes providing precise information on the purity of starting materials, the source of reagents, and the exact reaction conditions, such as temperature, pressure, and stirring rate. enago.com In the context of this compound synthesis and functionalization, meticulous documentation of these parameters is crucial for other researchers to be able to replicate the work. Even seemingly minor details, such as the type of magnetic stirrer used, can impact the outcome of a reaction and should be reported. acs.org

The adoption of standardized data formats and the principles of FAIR (Findable, Accessible, Interoperable, and Reusable) data are also critical for enhancing reproducibility. rsc.orgrsc.org Major chemistry journals and organizations are increasingly advocating for authors to deposit their raw experimental data in public repositories. rsc.orgacs.org For research on this compound, this would mean providing access to raw spectroscopic data (NMR, IR, mass spectrometry), crystallographic information files, and any other data necessary to validate the reported findings.

Furthermore, there is a growing recognition of the importance of reporting negative results. chemeurope.com The bias towards publishing only successful experiments can lead to a skewed understanding of chemical reactivity and wasted effort by other researchers attempting to reproduce or build upon published work. chemeurope.com A culture of openly sharing all experimental outcomes, both positive and negative, will be essential for building a more robust and reliable body of knowledge in the chemistry of this compound and beyond.

Area of ImprovementSpecific Actions for this compound Research
Detailed Experimental Reporting Meticulous documentation of all reagents, conditions, and procedures. enago.comacs.orgsapiosciences.com
Data Standardization and Sharing Adherence to FAIR principles and deposition of raw data in public repositories. rsc.orgrsc.orgacs.org
Reporting Negative Results Publication of unsuccessful experiments to provide a more complete picture of reactivity. chemeurope.com

Automated Extraction of Chemical Information from Scientific Literature related to Alkynols

The ever-expanding body of scientific literature presents a significant challenge for researchers trying to stay abreast of the latest developments. Automated extraction of chemical information from text and images using artificial intelligence and natural language processing (NLP) offers a powerful solution to this problem.

For the field of alkynol chemistry, including research on this compound, automated tools can be developed to mine the vast chemical literature for relevant information. These tools can extract data on reaction conditions, catalysts, yields, and spectroscopic data for specific compounds or classes of compounds. This would allow researchers to quickly identify trends in reactivity, discover novel synthetic methods, and design new experiments more efficiently.

Several projects are underway to develop databases and tools for the automated extraction of chemical information. For example, the Open Reaction Database (ORD) is an initiative to create a large, open-access database of reaction information in a standardized format. Such databases, populated through a combination of manual curation and automated extraction, will be invaluable resources for the chemistry community.

The development of more sophisticated algorithms for chemical entity recognition and relation extraction from scientific text is an active area of research. These algorithms will be able to understand the complex language of chemistry and extract detailed information about chemical reactions, including the roles of different reagents and the specific conditions under which a reaction was performed.

For researchers working on this compound, the ability to automatically survey the literature for all known reactions of similar alkynols would be a significant advantage. It would allow them to quickly identify promising synthetic routes and avoid duplicating work that has already been done. As these automated information extraction technologies continue to mature, they will become an indispensable tool for chemical research.

Q & A

Basic: What are the validated synthetic routes for Hept-5-yn-2-ol, and how can reaction parameters (e.g., catalysts, solvents) influence yield and purity?

Answer:
this compound can be synthesized via alkyne hydration or Grignard addition to ketones. For hydration, acid-catalyzed (e.g., HgSO₄/H₂SO₄) or metal-catalyzed (e.g., Au/TiO₂) methods are common. Yield optimization requires controlling temperature (50–80°C) and solvent polarity (e.g., THF vs. ethanol). Purity is assessed via GC-MS, with by-products (e.g., over-oxidized aldehydes) minimized by inert atmospheres and stoichiometric control. Characterization should include NMR (¹H/¹³C) to confirm regioselectivity and IR for hydroxyl/alkyne validation .

Advanced: How can contradictions in reported thermodynamic data (e.g., boiling point, ΔvapH) for this compound be systematically resolved?

Answer:
Discrepancies in boiling points (e.g., 351–353 K at 0.020 bar ) and vaporization enthalpies (57 kJ/mol ) often stem from measurement techniques (static vs. dynamic methods) or sample purity. To resolve contradictions:

Replicate experiments using standardized protocols (e.g., reduced pressure distillation for boiling points).

Cross-validate with DSC for ΔvapH.

Purity verification via chromatography (HPLC) and spectroscopic analysis.

Reference control compounds (e.g., n-alkanes) to calibrate equipment. Contradictions should be documented in supplementary materials with raw data .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound’s structural and chemical stability?

Answer:

  • NMR : ¹H NMR identifies hydroxyl (δ 1.5–2.0 ppm) and alkyne protons (δ 2.1–2.5 ppm); ¹³C NMR confirms sp-hybridized carbons (δ 70–85 ppm).
  • IR : Strong O-H stretch (~3400 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹).
  • GC-MS : Quantifies purity (>98%) and detects volatile by-products.
  • HPLC : Monitors degradation under stress (e.g., thermal/oxidative). Metadata (e.g., column type, mobile phase) must be fully reported for reproducibility .

Advanced: How can computational modeling (e.g., DFT) predict reaction pathways and regioselectivity in this compound derivatization?

Answer:
Density Functional Theory (DFT) calculates transition-state energies to predict dominant pathways (e.g., Markovnikov vs. anti-Markovnikov addition). Key steps:

Geometry optimization of reactants and intermediates.

Energy profiling for competing mechanisms (e.g., acid-catalyzed vs. radical pathways).

Solvent effects modeled via COSMO-RS.

Validation with kinetic isotope effects (KIE) experiments. Discrepancies between modeled and experimental outcomes require revisiting basis sets or solvent parameters .

Basic: What protocols ensure reproducibility in this compound’s catalytic hydrogenation to diols or alkanes?

Answer:

  • Catalyst selection : Pd/C or Lindlar catalyst for partial hydrogenation (cis-diols); Raney Ni for full saturation.
  • Pressure control : 1–5 bar H₂ to avoid over-reduction.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance catalyst activity.
  • In-situ monitoring : FTIR tracks alkyne disappearance (C≡C peak attenuation). Post-reaction, filter catalysts to prevent side reactions and report turnover numbers (TON) .

Advanced: What strategies mitigate competing side reactions (e.g., polymerization) during this compound’s functionalization under acidic conditions?

Answer:

  • Temperature modulation : Lower temperatures (0–10°C) reduce radical initiation.
  • Inhibitors : Add hydroquinone (0.1–1 wt%) to scavenge free radicals.
  • Dilution effects : High solvent-to-substrate ratios minimize intermolecular interactions.
  • Real-time analytics : Use inline UV-Vis to detect oligomer formation. Contradictory outcomes (e.g., varying polymer yields) should be analyzed via MALDI-TOF to identify chain-termination mechanisms .

Basic: How should researchers document synthetic procedures and analytical data for this compound to meet journal standards?

Answer:

  • Experimental section : Detail catalysts, solvents, temperatures, and purification steps (e.g., column chromatography conditions).
  • Supplementary data : Include raw NMR/IR spectra, GC-MS chromatograms, and crystallographic data (if applicable).
  • Reproducibility notes : Specify equipment models (e.g., Bruker 400 MHz NMR) and software (e.g., Gaussian 16 for DFT). Follow Beilstein Journal guidelines to avoid redundancy between text and tables .

Advanced: In multi-step syntheses involving this compound, how can researchers balance atom economy with functional group tolerance?

Answer:

  • Protecting groups : Use TMS-protected alkynes to prevent undesired reactions during hydroxyl group transformations.
  • Catalyst screening : Employ chemo-selective catalysts (e.g., Shvo catalyst for selective oxidation).
  • Lifecycle analysis : Compare E-factors for alternative routes. Contradictions between high atom economy and low yield require Pareto optimization .

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